Structural Differentiation: Propionamide vs. Isobutyramide Substituent Effects on Calculated Lipophilicity (clogP)
The propionamide substituent (target compound) provides a linear three-carbon acyl chain, whereas the isobutyramide analog (CAS 392291-90-6) introduces a branched four-carbon acyl group. This structural difference is predicted to lower the calculated partition coefficient (clogP) for the target compound relative to the isobutyramide, potentially improving aqueous solubility and reducing non-specific protein binding. No experimentally measured logP or solubility data were available for either compound in the searched sources. This differentiation is based on class-level inference from the thiadiazole arylamide series described in patent US9173861B2 [1].
| Evidence Dimension | Predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | Computed clogP not available in searched public databases |
| Comparator Or Baseline | N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide (CAS 392291-90-6): clogP not available |
| Quantified Difference | Not determined; qualitative expectation of lower logP for propionamide vs. isobutyramide based on smaller, linear acyl chain |
| Conditions | In silico prediction (no experimental data identified) |
Why This Matters
Lower lipophilicity may favor developability for targets requiring balanced solubility and permeability, such as peripheral P2X3 receptors in bladder or airway tissue.
- [1] Hoffmann-La Roche Inc., 'Thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists,' U.S. Patent US9173861B2, 2015. View Source
